molecular formula C10H20ClNO B1451092 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride CAS No. 1185304-17-9

3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride

Cat. No. B1451092
CAS RN: 1185304-17-9
M. Wt: 205.72 g/mol
InChI Key: RVQIOVCFSWLQNM-UHFFFAOYSA-N
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Description

3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, also known as 3-MBOH, is an organic compound with a unique chemical structure. It is a white crystalline solid that is soluble in water and ethanol. 3-MBOH is a useful synthetic intermediate for the synthesis of various organic compounds, as well as a key component in the production of pharmaceuticals. This compound has been studied extensively in recent years, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Life Science Research

In life science research, this compound is utilized for its potential biological activity. It may serve as a building block in the synthesis of more complex molecules that can interact with biological systems. For example, it could be used to study neurotransmitter pathways or receptor-ligand interactions due to its piperidine structure, which is a common motif in many bioactive molecules .

Material Science

Within material science, 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride could be explored for the development of new polymeric materials. Its ability to act as a monomer or a cross-linking agent could lead to the creation of novel polymers with unique properties such as enhanced flexibility, durability, or chemical resistance .

Chemical Synthesis

This compound finds applications in chemical synthesis as an intermediate. It can be used in the synthesis of complex organic molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals. Its structure allows for various chemical transformations, making it a versatile reagent in synthetic chemistry .

Chromatography

In chromatography, 3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride might be used as a standard or reference compound. It could help in the calibration of chromatographic systems or serve as a comparison point for the analysis of similar compounds, aiding in the purification and identification processes .

Analytical Science

Analytical scientists may employ this compound in method development for new assays. Due to its unique chemical properties, it can be used to test the sensitivity and specificity of analytical techniques like mass spectrometry or spectroscopy .

Biopharma Production

In the biopharmaceutical industry, the compound could be investigated for its efficacy in drug formulation. It might enhance the solubility or stability of active pharmaceutical ingredients, or it could be a candidate for drug delivery systems, particularly for central nervous system-targeted therapies .

Controlled Environment

3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride: may also have applications in controlled environment settings. Its stability under different conditions can be studied to understand its behavior in various manufacturing processes or storage scenarios .

Cleanroom Solutions

Lastly, in cleanroom environments, where contamination control is crucial, this compound could be used in research related to contamination prevention. Its chemical properties might make it suitable for testing the efficacy of cleaning protocols or materials used in cleanrooms .

properties

IUPAC Name

3-(3-methylbut-2-enoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQIOVCFSWLQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185304-17-9
Record name Piperidine, 3-[(3-methyl-2-buten-1-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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